molecular formula C14H11N3O4 B2393047 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide CAS No. 851095-19-7

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2393047
CAS No.: 851095-19-7
M. Wt: 285.259
InChI Key: HZTUDGLJNOGIQI-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a chemical compound of significant research interest due to its incorporation of the 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery . The 1,3,4-oxadiazole core is known for its weak basicity and low electron cloud density, which influences its interaction with biological targets and is a key feature in many commercially available drugs and investigational compounds . This scaffold is extensively investigated for its wide range of potential biological activities, with research highlighting its mechanism-based applications in oncology. Specifically, 1,3,4-oxadiazole conjugates have been studied for their antiproliferative effects through the inhibition of critical cancer-related enzymes and proteins, such as thymidylate synthase, histone deacetylase (HDAC), telomerase, and topoisomerase II . Beyond oncology, the 1,3,4-oxadiazole ring is also a versatile building block in material science. Its reactivity, particularly the reduction of the O–N bond, can be leveraged to synthesize diverse derivatives, including acylamidines and acylguanidines, or to trigger reductive rearrangements into other valuable heterocyclic systems like quinazolin-4-ones, which themselves have shown potential in therapeutic research . This compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-19-10-6-4-9(5-7-10)12(18)15-14-17-16-13(21-14)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTUDGLJNOGIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with 4-methoxybenzoyl chloride. The reaction conditions often include the use of a base such as potassium hydroxide in ethanol under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide have been evaluated for their efficacy against various cancer cell lines.

CompoundCell LinePercent Growth Inhibition
This compoundA54975%
This compoundMDA-MB-23168%

These results indicate that the compound may act as an inhibitor of critical pathways in cancer cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Antitubercular Activity

Another area of research has focused on the antitubercular properties of oxadiazole derivatives. A study highlighted that compounds similar to this compound showed promising activity against Mycobacterium tuberculosis. The mechanism was attributed to inhibition of the enoyl-acyl carrier protein reductase enzyme, essential for fatty acid biosynthesis in bacteria.

Toxicity and Safety Assessments

In silico toxicity assessments have been conducted to evaluate the safety profile of this compound. These studies predict low mutagenic potential and acceptable toxicity levels in mammalian systems. Such evaluations are crucial for advancing compounds toward clinical trials.

Interaction Studies

Molecular docking studies have been performed to understand how this compound interacts with various biological targets. The binding affinities suggest that this compound could effectively inhibit key enzymes involved in cancer and bacterial metabolism.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and various amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with various molecular targets. The furan and oxadiazole rings can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxybenzamide moiety can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .

Comparison with Similar Compounds

The compound’s biological and structural profile can be contextualized against analogs in the 1,3,4-oxadiazole, thiadiazole, and benzamide families. Key comparisons are outlined below:

Structural Analogs within the 1,3,4-Oxadiazole Class

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) shares the 1,3,4-oxadiazole core with the target compound but differs in substituents:

  • LMM5 : Features a 4-methoxyphenylmethyl group at position 5 and a sulfamoyl-benzamide moiety.
  • LMM11 : Substituted with a furan-2-yl group at position 5 and a 4-methoxybenzamide group.

Both compounds inhibit TrxR and exhibit antifungal activity against C. The furan group in LMM11 may enhance membrane permeability due to its heteroaromatic nature, whereas the bulkier 4-methoxyphenylmethyl group in LMM5 could influence binding affinity .

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Compound Position 5 Substituent Position 2 Substituent Biological Target
LMM11 (Target) Furan-2-yl 4-Methoxybenzamide TrxR (C. albicans)
LMM5 4-Methoxyphenylmethyl Sulfamoyl-benzamide TrxR (C. albicans)
ECHEMI-851723-24-5 Furan-2-yl + amino-oxobutyl 4-Chlorobenzamide Not reported
Heterocycle Variants: Oxadiazole vs. Thiadiazole

Replacing the oxygen atom in the oxadiazole ring with sulfur yields 1,3,4-thiadiazole analogs, which exhibit distinct electronic properties and bioactivity:

  • N-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide (thiadiazole variant) demonstrated potent activity against Pseudomonas aeruginosa .
  • 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide displayed insecticidal and fungicidal activities, attributed to the electron-withdrawing effects of the thiadiazole ring .

Table 2: Oxadiazole vs. Thiadiazole Derivatives

Compound Type Heterocycle Key Substituents Activity
Target (LMM11) Oxadiazole Furan-2-yl, 4-methoxybenzamide Antifungal (C. albicans)
Thiadiazole Analog Thiadiazole Furan-2-yl, 4-methoxybenzamide Antibacterial (P. aeruginosa)
Thiadiazole Derivative Thiadiazole 2-Methoxyphenyl, 2-methoxybenzamide Insecticidal/Fungicidal
Substituent Effects on Bioactivity
  • Furan vs. Phenyl Groups : The furan-2-yl group in LMM11 may confer improved metabolic stability compared to phenyl-substituted analogs like 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide , which incorporates a thioxo group but lacks antifungal data .
  • Halogenated Derivatives : Compounds such as N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide highlight the role of halogen atoms (Cl, F) in enhancing target binding via hydrophobic interactions . The absence of halogens in LMM11 suggests its selectivity may rely on hydrogen bonding from the methoxy group.

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and oxadiazole precursors. The general synthetic pathway includes:

  • Formation of the oxadiazole ring : This is achieved through the reaction of furan derivatives with hydrazides and appropriate reagents under controlled conditions.
  • Coupling with 4-methoxybenzoyl chloride : The resultant oxadiazole is then acylated to form the final amide product.

The purity and structure of the synthesized compound can be confirmed using techniques such as NMR and mass spectrometry.

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Activity
Compound AA549 (lung)5.13 ± 0.97High
Compound BHCC827 (lung)6.26 ± 0.33Moderate
Compound CNCI-H358 (lung)6.48 ± 0.11Moderate

These compounds predominantly exhibit higher activity in 2D culture assays compared to 3D assays, indicating their potential as effective antitumor agents with selective toxicity profiles .

Antimicrobial Activity

The compound's furan and oxadiazole components contribute to its antibacterial properties. Studies suggest that similar compounds can inhibit bacterial growth effectively:

  • Mechanism : The presence of the nitro group in related structures enhances redox activity, which may disrupt bacterial cell functions.
  • Efficacy : Compounds derived from furan and oxadiazole are reported to have significant activity against Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have shown a tendency to bind within the minor groove of DNA, affecting replication and transcription processes .
  • Enzyme Inhibition : The structural motifs present in the compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives:

  • Study on Antitumor Activity : A study demonstrated that derivatives with similar structures exhibited IC50 values ranging between 0.85 µM to 6.75 µM across different lung cancer cell lines, suggesting significant potential for further development .
  • Antimicrobial Evaluation : Another study highlighted that compounds with furan and oxadiazole functionalities showed promising results against multiple bacterial strains, indicating their potential application as antimicrobial agents .

Q & A

Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?

  • Crystallography Workflow :
  • Data collection : High-resolution (<1.0 Å) synchrotron data to detect disorder .
  • Refinement : SHELXL restraints for anisotropic displacement parameters .
  • Polymorph screening : Slurrying in 10 solvents to identify stable forms .

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